molecular formula C20H19NO2 B2793859 N-(2-hydroxy-3-phenylpropyl)-1-naphthamide CAS No. 1351647-66-9

N-(2-hydroxy-3-phenylpropyl)-1-naphthamide

Cat. No. B2793859
CAS RN: 1351647-66-9
M. Wt: 305.377
InChI Key: GZHSGWYNPTVZQU-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-phenylpropyl)-1-naphthamide, commonly known as HPN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HPN belongs to the class of naphthamides, which are known for their diverse biological activities.

Scientific Research Applications

Antimicrobial Applications

Naphthoquinones: , which are structurally related to “N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide”, have been identified as potent bioactive secondary metabolites with significant antimicrobial properties . These compounds are utilized in traditional medicine and have been the subject of extensive research for their ability to treat various human diseases. The introduction of amine groups into the naphthoquinone structure has been shown to enhance their pharmacological properties, making them effective against multidrug-resistant bacteria.

Antitumoral Properties

The same structural modifications that enhance the antimicrobial efficacy of naphthoquinones also contribute to their antitumoral activity . These compounds have been systematically reviewed for their potential as antitumoral molecules , with findings suggesting that they could be considered for further studies to provide efficient drugs for treating cancer.

Chemosensory Applications

Derivatives of naphthoquinones have been synthesized as selective chemosensors for cyanide ions, which are hazardous to both the environment and humans . These chemosensors exhibit exclusive binding with cyanide ions, resulting in a color change that can be detected visually. This application is crucial for environmental monitoring and public safety.

Pharmacophore Mapping

Pharmacophore mapping is a technique used to identify the structural features of a compound necessary for biological activity. Naphthoquinone derivatives have been evaluated for their activity against methicillin-resistant Staphylococcus aureus isolates, showing submicromolar activity . This suggests that the compound could be a valuable candidate for developing new antimicrobial agents.

properties

IUPAC Name

N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c22-17(13-15-7-2-1-3-8-15)14-21-20(23)19-12-6-10-16-9-4-5-11-18(16)19/h1-12,17,22H,13-14H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHSGWYNPTVZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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